molecular formula C14H14N4O3 B1681811 SKL2001

SKL2001

Katalognummer: B1681811
Molekulargewicht: 286.29 g/mol
InChI-Schlüssel: PQXINDBPUDNMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SKL2001 is a small-molecule agonist of the Wnt/β-catenin signaling pathway, first identified through a high-throughput chemical screen of 270,000 compounds . It activates the pathway by disrupting the interaction between Axin and β-catenin, thereby stabilizing β-catenin and preventing its phosphorylation at Ser33/37/Thr41 and Ser45 residues. This stabilization leads to β-catenin accumulation in the cytoplasm and nucleus, promoting transcription of Wnt target genes such as AXIN2, LEF1, and Cyclin D1 .

Eigenschaften

IUPAC Name

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXINDBPUDNMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks corresponding to furyl protons (δ 6.5–7.5 ppm), oxazole protons (δ 8.1–8.3 ppm), and imidazole protons (δ 7.3–7.7 ppm).
    • ¹³C NMR : Carbonyl resonance near δ 165 ppm (amide), oxazole carbons at δ 150–160 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 287.1141.

Challenges and Optimization in Scale-Up

Yield Limitations

  • Oxazole Cyclization : Low yields (30–50%) are common in Robinson-Gabriel syntheses due to competing side reactions. Microwave-assisted synthesis or flow chemistry could improve efficiency.
  • Amide Coupling : Steric effects may reduce coupling efficiency; using DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as an alternative coupling reagent enhances reactivity.

Stability Concerns

  • Hydrolytic Degradation : The oxazole ring is susceptible to acid-catalyzed hydrolysis. Storage under anhydrous conditions at −20°C is recommended.

Applications in Biological Studies

This compound’s preparation is critical for its role in modulating Wnt/β-catenin signaling:

  • Stem Cell Differentiation : At 20–40 μM, this compound promotes osteoblastogenesis in mesenchymal stem cells by stabilizing β-catenin.
  • Cancer Research : Inhibits HCT116 colon cancer spheroid growth (IC₅₀ ≈ 40 μM) via E-cadherin/β-catenin complex regulation.

Analyse Chemischer Reaktionen

Types of Reactions

SKL2001 primarily undergoes interactions that affect the Wnt/β-catenin signaling pathway. The key reactions include:

    Disruption of Axin/β-catenin interaction: This is a critical step for the stabilization of β-catenin.

    Inhibition of β-catenin phosphorylation: this compound inhibits the phosphorylation of β-catenin at specific residues, preventing its degradation.

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the stabilized form of β-catenin, which plays a crucial role in the activation of the Wnt/β-catenin signaling pathway .

Wissenschaftliche Forschungsanwendungen

Cancer Research

SKL2001 has been investigated for its role in cancer biology, particularly in promoting the differentiation of stem cells and inhibiting cancer cell stemness. A study demonstrated that this compound could attenuate stemness and epithelial-mesenchymal transition (EMT) in colorectal cancer cells, indicating its potential as a therapeutic agent in managing cancer progression .

Bone Regeneration

Recent studies have highlighted this compound's application in bone regeneration. The compound has been shown to create an osteogenic microenvironment by activating Wnt signaling in osteocytes. This activation promotes the differentiation of bone marrow stromal cells into osteoblasts, enhancing bone formation and mineralization. Notably, treatment with this compound maintained Wnt signaling activation for several days post-treatment, suggesting its long-lasting effects on bone health .

Immunology

In immunological studies, this compound has been found to enhance memory T cell functionality without significantly affecting cell proliferation. This property suggests its potential use in developing therapies aimed at improving immune responses, particularly in conditions requiring enhanced T cell activity.

Case Studies

Study Focus Findings
Colorectal Cancer StudyInvestigated the effects of this compound on cancer cell behaviorThis compound reduced stemness and EMT in colorectal cancer cells
Osteocyte Activation StudyExamined the role of this compound in bone regenerationActivated Wnt signaling promoted osteoblast differentiation; maintained signaling for 3 days post-treatment
Memory T Cell Functionality StudyAssessed the impact of this compound on T cellsEnhanced memory T cell activity without affecting proliferation

Comparative Analysis with Other Compounds

To further understand this compound's unique properties, it can be compared with other compounds that target the Wnt/β-catenin pathway:

Compound Mechanism of Action Unique Features
TWS119GSK-3β inhibitorBroad effects on multiple pathways
CHIR99021GSK-3β inhibitorPotent but less specific than this compound
IWR-1Inhibits Axin/β-catenin interactionTargets different aspects of Wnt signaling

This compound stands out due to its specific action on disrupting Axin/β-catenin interactions while minimizing off-target effects associated with broader inhibitors like GSK-3β inhibitors .

Wirkmechanismus

SKL2001 exerts its effects by disrupting the interaction between Axin and β-catenin, leading to the stabilization of β-catenin. This stabilization prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cell and activate Wnt/β-catenin responsive transcription. This pathway plays a crucial role in cell differentiation, proliferation, and survival .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C₁₄H₁₄N₄O₃ (CAS: 909089-13-0) .
  • Mechanism : Competes with Axin for binding to β-catenin, specifically targeting Armadillo repeats 3–5 of β-catenin .
  • Biological Effects :
    • Promotes osteoblast differentiation in mesenchymal stem cells (MSCs) by upregulating alkaline phosphatase (ALP), Runx2, and type I collagen .
    • Suppresses adipogenesis by downregulating C/EBPα and PPARγ .
    • Exhibits anti-tumor activity in certain cancers by modulating Wnt-dependent processes such as epithelial-mesenchymal transition (EMT) and apoptosis .

Comparison with Similar Compounds

Below is a comparative analysis of SKL2001 with other Wnt/β-catenin modulators, focusing on mechanisms, specificity, and therapeutic applications.

Table 1: Comparative Analysis of Wnt/β-catenin Pathway Modulators

Compound Mechanism Specificity Key Findings Applications References
This compound Disrupts Axin/β-catenin interaction Wnt/β-catenin-specific; no effect on GSK-3β or CK1 Promotes osteogenesis (ALP activity ↑ 3-fold at 20 µM); inhibits adipogenesis (lipid droplets ↓ 50% at 30 µM) Bone regeneration, cancer therapy
XAV939 Inhibits tankyrase, stabilizes Axin Broad Wnt inhibition Reduces β-catenin levels (IC₅₀ = 11 nM); suppresses tumor growth in colorectal cancer Cancer research
TWS119 Inhibits GSK-3β Affects multiple GSK-3β pathways Activates Wnt signaling but disrupts insulin and Notch pathways Stem cell differentiation
IWR-1-endo Stabilizes Axin/β-catenin complex Wnt antagonist Inhibits Wnt3a-mediated β-catenin accumulation (IC₅₀ = 180 nM) Cancer metastasis studies
BIO GSK-3β inhibitor Non-selective Induces β-catenin stabilization but causes off-target toxicity Limited due to toxicity

Mechanistic Advantages of this compound

  • Axin Competition : this compound directly competes with Axin for β-catenin binding, a mechanism distinct from tankyrase inhibitors (e.g., XAV939) that stabilize Axin .

Limitations in Comparison

  • Cancer Context Variability: In hepatocellular carcinoma (HCC), this compound reverses the tumor-suppressive effects of AQP9 overexpression, suggesting context-dependent pro-tumorigenic activity .
  • No Effect on β-Catenin-Deficient Cells: this compound fails to activate Wnt signaling in Axin-null or β-catenin-depleted cells, limiting its utility in certain genetic backgrounds .

Research Findings and Clinical Implications

Osteogenesis and Bone Regeneration

  • In human Wharton’s jelly MSCs, this compound combined with zinc oxide nanoparticles (nZnO) enhances definitive endoderm differentiation, increasing SOX17 expression by 204-fold compared to this compound alone .
  • This compound-treated ST2 cells show a 3.5-fold increase in mineralized nodules (Alizarin red staining) at 40 µM .

Cancer Biology

  • Pro-Tumor Effects : In bladder cancer, this compound upregulates MMP9 and AXIN2 mRNA by 4-fold in T24 cells, promoting invasion .
  • Anti-Tumor Effects: In glioblastoma, this compound rescues the inhibitory effects of GNG5 knockdown, restoring cell viability and glycolysis .

Cross-Pathway Interactions

  • This compound activates autophagy in bone marrow-derived MSCs via crosstalk with β-catenin, increasing the LC3 II/I ratio by 2.2-fold .

Biologische Aktivität

SKL2001, a small molecule also known as Wnt Agonist II, has gained attention for its role in activating the Wnt/β-catenin signaling pathway, which is critical for various biological processes including stem cell differentiation, cancer progression, and tissue regeneration. This article provides an overview of the biological activity of this compound, supported by case studies and research findings.

The primary mechanism by which this compound exerts its effects is through the stabilization of β-catenin. It achieves this by disrupting the interaction between Axin and β-catenin, preventing the phosphorylation of β-catenin at specific residues (Ser33/37/Thr41 and Ser45) that would normally lead to its degradation. This stabilization leads to increased levels of intracellular β-catenin, thereby enhancing Wnt/β-catenin responsive transcription .

Key Findings on Mechanism

  • Disruption of Axin/β-Catenin Interaction : this compound inhibits the binding between Axin and β-catenin, which is essential for the proteasomal degradation of β-catenin .
  • Increased Transcriptional Activity : Treatment with this compound results in a dose-dependent increase in TOPflash reporter activity, indicating enhanced β-catenin transcriptional activity without affecting other pathways such as NF-κB or p53 .

1. Mesenchymal Stem Cell Differentiation

This compound has been shown to promote the differentiation of multipotent mesenchymal stem cells (MSCs) into osteoblasts. In studies involving ST2 cells and human primary MSCs, treatment with this compound resulted in:

  • Increased Alkaline Phosphatase (ALP) Activity : A marker for osteoblastogenesis was significantly elevated in response to this compound treatment .
  • Upregulation of Osteoblast Markers : mRNA levels for osteoblast markers such as Runx2 and type I collagen were increased following treatment with this compound .

2. Cancer Cell Growth Suppression

Research indicates that this compound can suppress the growth of colorectal cancer spheroids. The compound regulates the E-cadherin/β-catenin complex, influencing cell cycle progression and potentially inhibiting tumor growth .

3. Protective Role in Acute Pancreatitis

In animal models, this compound demonstrated protective effects against caerulein-induced acute pancreatitis. By activating the Wnt/β-catenin pathway, it mitigated damage and promoted recovery in pancreatic tissue .

Case Study 1: Osteogenic Differentiation

A study investigated the effects of this compound on osteogenic differentiation in rat ectomesenchymal stem cells (EMSCs). Results showed that:

  • Nuclear β-Catenin Levels Increased : Following treatment with this compound, there was a notable upregulation in nuclear β-catenin levels.
  • Enhanced Mineralization : Alizarin red staining indicated greater mineralized nodule formation in treated groups compared to controls .

Case Study 2: Colorectal Cancer Cells

In a controlled experiment with HCT116 colorectal cancer cells:

  • Cell Spheroid Formation : Cells treated with 10 nM this compound showed reduced spheroid formation over ten days, suggesting an inhibition of stemness properties associated with cancer progression .

Summary Table of Biological Activities

Biological EffectObservationsReferences
Osteoblast DifferentiationIncreased ALP activity and upregulation of Runx2
Cancer Growth SuppressionReduced spheroid growth in colorectal cancer cells
Protection in Acute PancreatitisMitigated damage in caerulein-induced pancreatitis

Q & A

Q. What is the molecular mechanism by which SKL2001 activates the Wnt/β-catenin signaling pathway?

this compound stabilizes β-catenin by disrupting the Axin/β-catenin interaction, preventing phosphorylation at Ser33/37/Thr41 and Ser45 residues. This inhibition blocks β-catenin degradation via the proteasome, leading to its cytoplasmic accumulation and subsequent nuclear translocation to activate Wnt target genes. Key experimental validations include:

  • Co-immunoprecipitation (Co-IP) : Demonstrates reduced Axin/β-catenin binding upon this compound treatment .
  • Western blotting : Shows dose-dependent increases in β-catenin protein levels .
  • siRNA knockdown : Confirms pathway dependency, as this compound fails to activate Wnt signaling in Axin-deficient or β-catenin-depleted cells .
Experimental Approach Key Finding Reference
Co-IP assaysDisrupted Axin/β-catenin interaction
β-catenin phosphorylation assaysInhibition at Ser33/37/Thr41 and Ser45

Q. How can researchers validate Wnt/β-catenin pathway activation by this compound in vitro?

  • Reporter assays : Use TOPFlash/FOPFlash luciferase systems to measure β-catenin-driven transcriptional activity .
  • qPCR/Western blot : Quantify Wnt target genes (e.g., AXIN2, LEF1) and β-catenin protein levels .
  • Functional assays : Assess osteogenic differentiation (e.g., alkaline phosphatase staining) or cancer stemness markers (e.g., CD133, ALDH1) to correlate pathway activation with phenotypic outcomes .

Advanced Research Questions

Q. How should researchers address contradictory findings on this compound's role in cancer (pro-tumor vs. anti-tumor effects)?

this compound exhibits context-dependent effects:

  • Anti-tumor activity : In lung cancer cells (A549, NCI-H460), this compound reduces stemness markers (CD133, ALDH1) and cell viability, likely due to hyperactivation-induced apoptosis or crosstalk with other pathways (e.g., NF-κB) .
  • Pro-tumor effects : In colorectal cancer (CRC), this compound rescues proliferation and invasion suppressed by ANXA9 knockdown, highlighting Wnt pathway dependency . Methodological recommendations :
  • Perform cell-type-specific assays (e.g., sphere formation for stemness vs. Transwell for invasion).
  • Combine this compound with pathway inhibitors (e.g., BCL9L siRNA) to dissect regulatory nodes .

Q. What strategies optimize this compound concentration ranges for experimental reproducibility?

  • Dose-response curves : Use 5–20 μM this compound for Wnt activation, as validated in mesenchymal stem cells (osteogenesis) and cancer models .
  • Time-course experiments : Monitor β-catenin stabilization at 6–24 hours post-treatment .
  • Controls : Include Axin-deficient cells or β-catenin siRNA to confirm on-target effects .
Cell Type Effective Concentration Outcome Reference
Mesenchymal stem cells10 μMOsteoblast differentiation ↑
A549 lung cancer cells20 μMCD133 mRNA ↓, ALDH1 activity ↓

Q. How can researchers resolve variability in this compound's transcriptional regulation of Wnt targets?

this compound selectively upregulates subsets of Wnt targets (e.g., AXIN2, LEF1 but not BIRC5 or MMP14), influenced by co-regulators like BCL9L . Approaches :

  • Multivariate analysis : Integrate RNA-seq with chromatin accessibility data to identify context-dependent targets.
  • CRISPR screens : Identify modifiers (e.g., BCL9L, TCF/LEF isoforms) that tune this compound responses .

Methodological Best Practices

  • Experimental design : Include Axin/β-catenin interaction assays (Co-IP) and β-catenin degradation markers (phospho-specific antibodies) to confirm mechanism .
  • Data interpretation : Contextualize findings using pathway activity scores (e.g., Wnt target gene panels) rather than single biomarkers .

For further guidance on experimental rigor, refer to reporting standards in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKL2001
Reactant of Route 2
Reactant of Route 2
SKL2001

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.